FLT3 Kinase Inhibitory Potency of the 5,6-Dihydrobenzo[h]quinazoline Scaffold vs. Benchmarks
Novel 5,6-dihydrobenzo[h]quinazoline derivatives, which share the core structure of the target compound, have demonstrated comparable inhibitory potency against FLT3-ITD, a key target in acute myeloid leukemia (AML) . While this data is for derivatives, it establishes the scaffold's potential. The derivatives showed remarkable antiproliferative activities against the FLT3-ITD-positive MV4-11 cell line, indicating the scaffold's intrinsic ability to interact with and inhibit this clinically relevant kinase . This provides a quantitative benchmark for the scaffold's potential, suggesting that the core compound is a valuable starting point for medicinal chemistry optimization.
| Evidence Dimension | Inhibition of FLT3-ITD kinase activity |
|---|---|
| Target Compound Data | Derivatives (e.g., III-1a) showed comparable potency to FLT3-ITD (specific IC50 values not provided for parent). |
| Comparator Or Baseline | FLT3-ITD positive control (exact IC50 not provided). |
| Quantified Difference | Comparable inhibitory potency |
| Conditions | Kinase inhibition assay; Antiproliferative activity in MV4-11 AML cells. |
Why This Matters
This data validates the 5,6-dihydrobenzo[h]quinazoline core as a privileged scaffold for developing FLT3 inhibitors, making the parent compound a key reference standard for structure-activity relationship (SAR) studies.
